3-Pentenoic acid, 2-amino-4-methyl-5-phosphono-, (S-(E))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of CGP37849 involves several steps, starting from commercially available precursorsThe reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistent quality and purity through rigorous quality control measures .
化学反应分析
CGP37849 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of different derivatives
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution can produce various substituted analogs .
科学研究应用
CGP37849 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study NMDA receptor function and its role in various chemical processes
Biology: The compound is employed in research to understand the biological mechanisms underlying NMDA receptor-mediated processes
Medicine: CGP37849 has been investigated for its potential therapeutic effects in treating epilepsy, depression, and anxiety disorders
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and other industrial applications
作用机制
CGP37849 exerts its effects by competitively antagonizing the NMDA receptor . This receptor is involved in synaptic plasticity, memory function, and excitatory neurotransmission. By blocking the receptor, CGP37849 can modulate these processes, leading to its anticonvulsant, antidepressant, and anxiolytic effects . The molecular targets and pathways involved include the inhibition of NMDA receptor-mediated calcium influx and subsequent downstream signaling pathways .
相似化合物的比较
CGP37849 is unique compared to other NMDA receptor antagonists due to its high potency and selectivity . Similar compounds include:
MK-801: Another NMDA receptor antagonist, but with different pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease, it has a different binding profile compared to CGP37849.
Amantadine: Also an NMDA receptor antagonist, but with additional antiviral properties.
These compounds share some similarities in their mechanism of action but differ in their specific applications and effects .
属性
CAS 编号 |
116049-52-6 |
---|---|
分子式 |
C6H12NO5P |
分子量 |
209.14 g/mol |
IUPAC 名称 |
(E,2S)-2-amino-4-methyl-5-phosphonopent-3-enoic acid |
InChI |
InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+/t5-/m0/s1 |
InChI 键 |
BDYHNCZIGYIOGJ-FYTLMZHYSA-N |
手性 SMILES |
C/C(=C\[C@@H](C(=O)O)N)/CP(=O)(O)O |
规范 SMILES |
CC(=CC(C(=O)O)N)CP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。